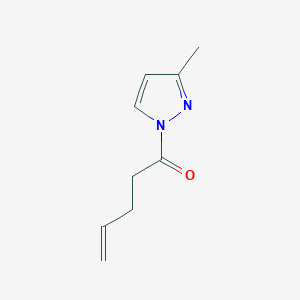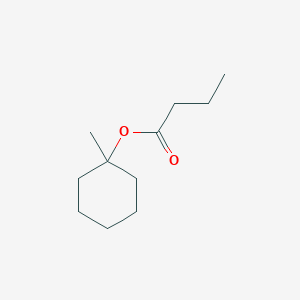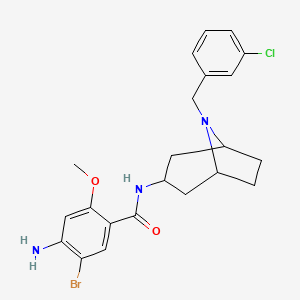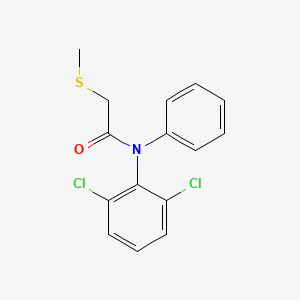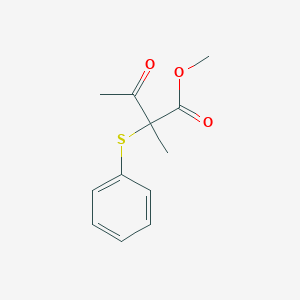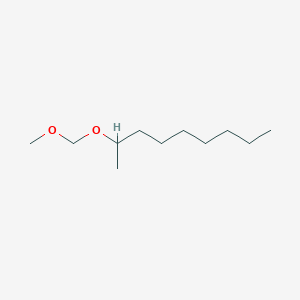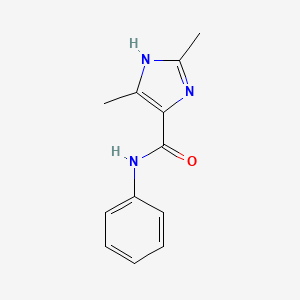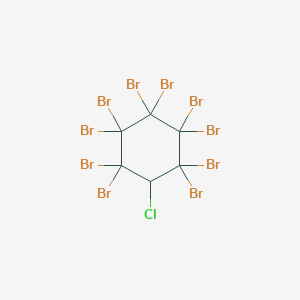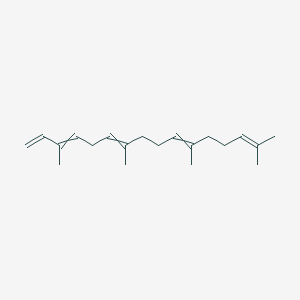
1,3,6,10,14-Hexadecapentaene, 3,7,11,15-tetramethyl-, (3Z,6E,10E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6,10,14-Hexadecapentaene, 3,7,11,15-tetramethyl-, (3Z,6E,10E)- is a polyunsaturated hydrocarbon with the molecular formula C20H32. It is also known by other names such as (3E,6E,10E)-3,7,11,15-Tetramethyl-1,3,6,10,14-hexadecapentaene and α-Springene . This compound is characterized by its multiple conjugated double bonds and methyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,10,14-Hexadecapentaene, 3,7,11,15-tetramethyl-, (3Z,6E,10E)- typically involves the use of organic synthesis techniques. One common method includes the use of starting materials such as benzyl alcohol, which undergoes oxidation reactions under controlled conditions to yield the desired product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes, where the reaction conditions are optimized for maximum yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3,6,10,14-Hexadecapentaene, 3,7,11,15-tetramethyl-, (3Z,6E,10E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The presence of multiple double bonds allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like hydrogen gas in the presence of a catalyst. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various oxygenated hydrocarbons, more saturated hydrocarbons, and substituted derivatives with different functional groups.
科学的研究の応用
1,3,6,10,14-Hexadecapentaene, 3,7,11,15-tetramethyl-, (3Z,6E,10E)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated hydrocarbons and their reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
作用機序
The mechanism of action of 1,3,6,10,14-Hexadecapentaene, 3,7,11,15-tetramethyl-, (3Z,6E,10E)- involves its interaction with molecular targets through its conjugated double bonds and methyl groups. These interactions can lead to various chemical transformations, including the formation of reactive intermediates that participate in further reactions. The pathways involved depend on the specific reaction conditions and the presence of other reactants.
類似化合物との比較
Similar Compounds
(E,E,E)-3,7,11,15-Tetramethylhexadeca-1,3,6,10,14-pentaene: Another polyunsaturated hydrocarbon with similar structural features but different stereochemistry.
(E,E)-3,7,11,15-Tetramethylhexadeca-1,6,10,14-tetraen-3-ol: A related compound with an additional hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness
1,3,6,10,14-Hexadecapentaene, 3,7,11,15-tetramethyl-, (3Z,6E,10E)- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. Its specific stereochemistry also plays a crucial role in its interactions and applications.
特性
CAS番号 |
77898-98-7 |
|---|---|
分子式 |
C20H32 |
分子量 |
272.5 g/mol |
IUPAC名 |
3,7,11,15-tetramethylhexadeca-1,3,6,10,14-pentaene |
InChI |
InChI=1S/C20H32/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,11-12,14-15H,1,8-10,13,16H2,2-6H3 |
InChIキー |
KFHRKQVLZRJWNB-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCCC(=CCC=C(C)C=C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine](/img/structure/B14432151.png)
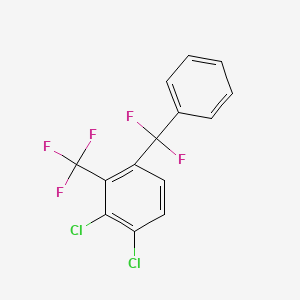

![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)
